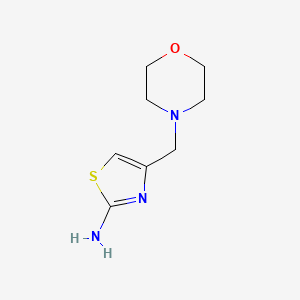

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step chemical reactions that introduce the morpholine moiety into the desired molecular framework. For instance, the synthesis of 1-arylpyrazoles with morpholine groups as potent σ(1) receptor antagonists involves the use of a basic amine and an ethylenoxy spacer to achieve selectivity for σ(1)R over σ(2)R . Similarly, the synthesis of 4-thiazolidinones bearing the morpholino moiety is achieved through one-pot reactions involving 4-(2-aminoethyl)morpholine, arenealdehydes, and mercaptoacetic acid . These methods highlight the versatility of morpholine in medicinal chemistry and its ability to be incorporated into various molecular scaffolds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a morpholine-containing benzothiazole derivative reveals a methylene bridge between the benzothiazole and morpholine rings, with a dihedral angle of 70.37(5)°, indicating a significant degree of spatial separation between the two planes . The morpholine ring typically adopts a chair conformation, which is a common feature in these compounds due to the ring's inherent flexibility and stability .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including regioselective reactions with electrophiles and nucleophiles. For instance, morpholine-1-carbothioic acid derivatives react with alkyl halides to afford S-substituted isothiourea derivatives and with amines to yield disubstituted thioureas . These reactions demonstrate the reactivity of the morpholine moiety and its potential to form diverse chemical structures with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis of yellow azo dyes from morpholine-containing thiazolones shows that these compounds have good thermal stability and exhibit tautomerism between azo and hydrazone forms, which affects their photophysical properties . Additionally, the anti-inflammatory and antiradical activities of certain morpholine derivatives, such as those found in 5,6-dihydro-1,3-thiazin-4-one, highlight the potential therapeutic applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-kinase Inhibition

4-(1,3-Thiazol-2-yl)morpholine derivatives, including 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine, have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K). These compounds are crucial in researching cancer therapies, as they show utility in inhibiting tumor growth in xenograft models (Alexander et al., 2008).

Synthesis of Diverse Compounds

This compound is used in the synthesis of various derivatives with potential biological activities. For instance, it is a key component in creating N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, which are synthesized through domino-reactions demonstrating versatile chemical properties (Fathalla et al., 2002).

Structural and Spectral Analysis

In the context of chemical crystallography, 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine has been studied for its molecular structure. Its crystal structure, conformation, and hydrogen bonding interactions have been explored, providing insights into its chemical behavior and potential applications (Franklin et al., 2011).

Antiradical and Anti-inflammatory Activity

Studies have revealed that derivatives of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine possess significant antiradical and anti-inflammatory activities. These properties are crucial for developing new pharmacological agents (Kulakov et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .

Mode of Action

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine interacts with its target, LRRK2, by inhibiting its kinase activity . This inhibition leads to a reduction in the pathological processes associated with PD, such as neuroinflammation and neurodegeneration .

Biochemical Pathways

The inhibition of LRRK2 by 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine affects several biochemical pathways. These include pathways involved in cellular signaling, inflammation, and cell death . The downstream effects of these changes include a reduction in neuroinflammation and neurodegeneration, which are key features of PD .

Pharmacokinetics

Similar compounds have been shown to be brain-penetrant, suggesting that this compound may also be able to cross the blood-brain barrier . This would enhance its bioavailability in the brain, making it more effective in treating neurological conditions like PD .

Result of Action

The result of the action of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is a reduction in the pathological processes associated with PD. By inhibiting LRRK2, this compound reduces neuroinflammation and neurodegeneration, potentially slowing the progression of the disease .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAMTLRIAXVZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366650 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

CAS RN |

3008-61-5 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

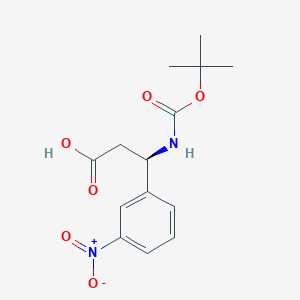

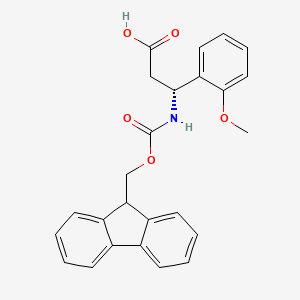

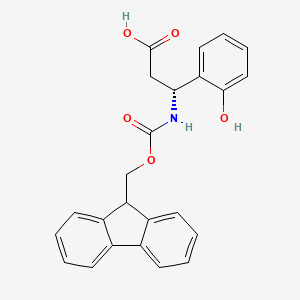

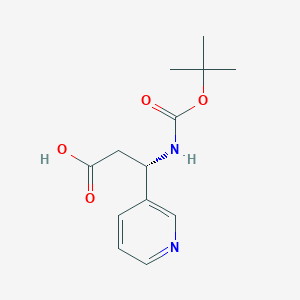

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.